An In-depth Technical Guide to the Fundamental Properties of 2,2,5-Trimethyloctane
An In-depth Technical Guide to the Fundamental Properties of 2,2,5-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,5-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane (B72203) isomer family, its physical and chemical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in organic chemistry. This technical guide provides a comprehensive overview of the fundamental properties of 2,2,5-trimethyloctane, including its physicochemical characteristics, methodologies for its characterization, and relevant safety information. The high degree of branching in its structure significantly influences its boiling point, viscosity, and combustion properties.[1]
Physicochemical Properties
The core physicochemical properties of 2,2,5-trimethyloctane are summarized in the table below. For comparative purposes, data for its linear isomer, n-undecane, and another branched isomer, 2,5,6-trimethyloctane, are also included where available.
| Property | 2,2,5-Trimethyloctane | n-Undecane | 2,5,6-Trimethyloctane |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol [1][2] | 156.31 g/mol | 156.31 g/mol [3] |
| CAS Number | 62016-27-7[1][2] | 1120-21-4 | 62016-14-2[3] |
| IUPAC Name | 2,2,5-trimethyloctane[2] | Undecane | 2,5,6-trimethyloctane[3] |
| Boiling Point | 169.3 °C[4] | 196 °C | 178 °C[3] |
| Melting Point | Not available | -26 °C | -57.06 °C (estimate)[3] |
| Density | Not available | 0.740 g/cm³ | 0.7470 g/cm³[3] |
| Refractive Index | Not available | 1.417 | 1.4189[3] |
Experimental Protocols
Accurate determination of the fundamental properties of 2,2,5-trimethyloctane relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.
Density Measurement (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is used for accurate density determination.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment.
Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying components of a mixture. For a pure substance like 2,2,5-trimethyloctane, it is used to confirm its molecular weight and fragmentation pattern, which is characteristic of its structure.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum of 2,2,5-trimethyloctane would exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the local electronic environment.
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~0.8-0.9 ppm: Multiple overlapping signals corresponding to the methyl protons (CH₃) at positions 1, 2', 5', and 8. The two methyl groups at position 2 would be equivalent, and the methyl group at position 5 would be distinct. The terminal methyl group of the propyl chain (position 8) would also be in this region.
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~1.1-1.4 ppm: A complex series of multiplets arising from the methylene (B1212753) protons (CH₂) at positions 3, 4, 6, and 7, and the methine proton (CH) at position 5.
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~1.5-1.7 ppm: A multiplet corresponding to the methine proton (CH) at position 5, which is coupled to adjacent methylene and methyl groups.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the structure.
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~14 ppm: Signal for the terminal methyl carbon of the propyl group (C8).
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~20-30 ppm: Signals for the other methyl carbons (C1, C2', C5').
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~30-50 ppm: A series of signals for the methylene carbons (C3, C4, C6, C7) and the methine carbon (C5).
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~30-35 ppm: Signal for the quaternary carbon at position 2.
Mass Spectrometry Fragmentation Pattern
In mass spectrometry using electron impact (EI) ionization, branched alkanes typically show characteristic fragmentation patterns. The molecular ion peak (M⁺) for 2,2,5-trimethyloctane would be at m/z 156. However, for branched alkanes, the molecular ion is often weak or absent. The fragmentation is dominated by cleavage at the branching points to form stable carbocations. For 2,2,5-trimethyloctane, key fragments would be expected from the loss of:
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Methyl group (CH₃•): [M-15]⁺ at m/z 141.
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Ethyl group (C₂H₅•): [M-29]⁺ at m/z 127.
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Propyl group (C₃H₇•): [M-43]⁺ at m/z 113.
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tert-Butyl group ((CH₃)₃C•): [M-57]⁺ at m/z 99.
Safety and Toxicology
Detailed toxicological data for 2,2,5-trimethyloctane is not available. However, for C11 alkanes in general, the following safety considerations apply.
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Flammability: Alkanes in this molecular weight range are flammable liquids. Precautions should be taken to avoid sources of ignition.
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Inhalation: Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, and nausea. Adequate ventilation is essential when handling this compound.
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Skin and Eye Contact: Direct contact may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.
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Toxicity: The acute toxicity of C11-C14 isoalkanes is generally considered to be low via oral, dermal, and inhalation routes. However, they can pose an aspiration hazard if swallowed.[5]
Conclusion
2,2,5-Trimethyloctane is a branched alkane with distinct physical properties shaped by its molecular structure. This guide provides a foundational understanding of its key characteristics and the experimental methodologies required for their determination. While specific experimental data for some properties are limited, the provided information, including predicted spectroscopic data and general safety guidelines, serves as a valuable resource for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully characterize all fundamental properties of 2,2,5-trimethyloctane.
